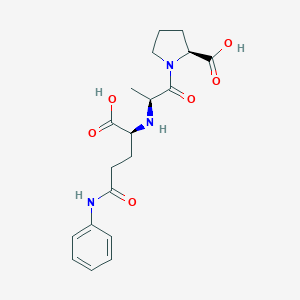
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride, also known as PCP, is a synthetic dissociative drug that was first synthesized in the 1920s. It is a white crystalline powder that is soluble in water and has a bitter taste. PCP has been used for various purposes, including as an anesthetic and as a recreational drug. However, due to its potential for abuse and adverse effects, it is now classified as a Schedule II controlled substance in the United States.
作用机制
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride works by blocking the NMDA receptor, which is involved in the transmission of signals between neurons in the brain. This results in a disruption of normal brain function and can lead to dissociative effects such as hallucinations, delusions, and a feeling of detachment from reality.
生化和生理效应
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia. Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has also been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
实验室实验的优点和局限性
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has several advantages for use in lab experiments, including its ability to produce dissociative effects similar to those of ketamine. However, it also has several limitations, including its potential for abuse and adverse effects, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride, including further studies on its mechanism of action and its effects on memory and learning. Additionally, research could be conducted on the potential therapeutic uses of Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride, such as in the treatment of depression or other mental health conditions. Finally, research could be conducted on the development of new drugs that target the NMDA receptor, which may have potential therapeutic benefits without the adverse effects associated with Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride.
合成方法
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride can be synthesized through a variety of methods, including the reaction of p-chlorobenzoyl chloride with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of a base such as sodium carbonate. The resulting product is then treated with hydrochloric acid to form Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride hydrochloride.
科学研究应用
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has been used in scientific research for its dissociative effects on the brain. It has been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain and has been shown to produce effects similar to those of ketamine, another NMDA receptor antagonist. Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has also been used to study the effects of dissociative drugs on memory and learning.
属性
CAS 编号 |
109936-63-2 |
|---|---|
产品名称 |
Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride |
分子式 |
C19H21Cl2NO2 |
分子量 |
366.3 g/mol |
IUPAC 名称 |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C19H20ClNO2.ClH/c20-17-10-8-16(9-11-17)19(22)23-18(14-21-12-4-5-13-21)15-6-2-1-3-7-15;/h1-3,6-11,18H,4-5,12-14H2;1H |
InChI 键 |
USSYCHULKAPNCA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl.Cl |
规范 SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl.Cl |
同义词 |
(1-phenyl-2-pyrrolidin-1-yl-ethyl) 4-chlorobenzoate hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



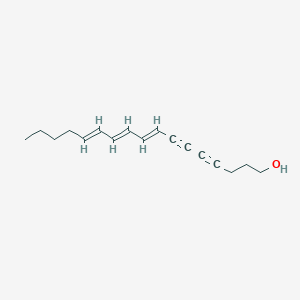
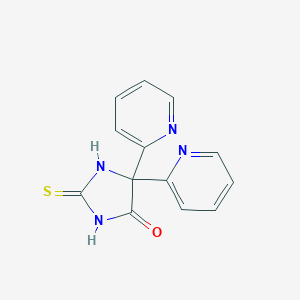
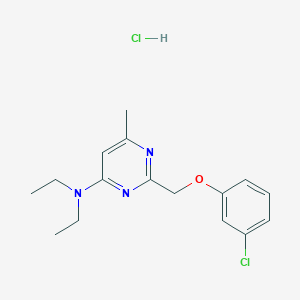
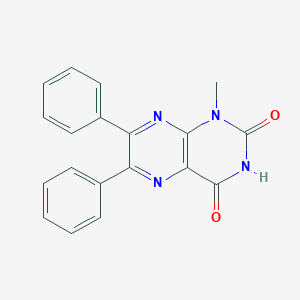
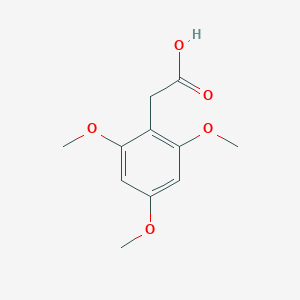
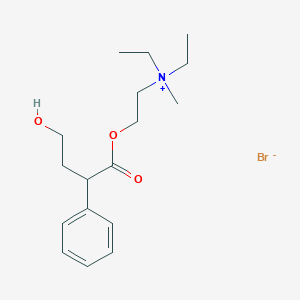
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
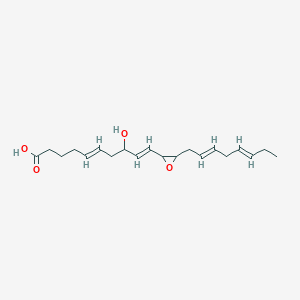
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)
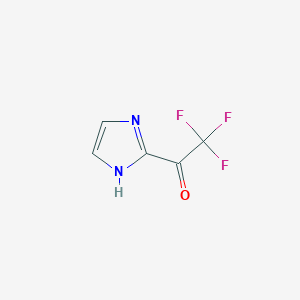
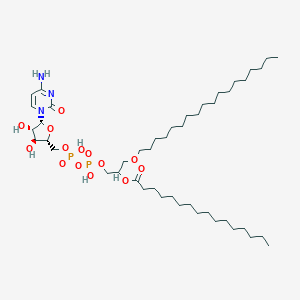
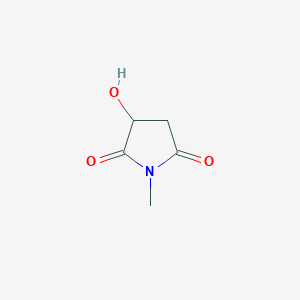
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
